2-Cyclopropyl-4,6-diiodopyrimidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H6I2N2 |
|---|---|
Molecular Weight |
371.94 g/mol |
IUPAC Name |
2-cyclopropyl-4,6-diiodopyrimidine |
InChI |
InChI=1S/C7H6I2N2/c8-5-3-6(9)11-7(10-5)4-1-2-4/h3-4H,1-2H2 |
InChI Key |
ZAWSIFLSZAOWQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)I)I |
Origin of Product |
United States |
Chemical Reactivity and Advanced Derivatization of 2 Cyclopropyl 4,6 Diiodopyrimidine
Reactivity of the Pyrimidine (B1678525) Iodides
The two iodine atoms on the pyrimidine ring are excellent leaving groups, facilitating a variety of transformations at the C4 and C6 positions. Their reactivity is amplified by the electron-withdrawing nature of the pyrimidine ring itself.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, referencing cyclopropylboronic acid relevance)
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. acs.org The Suzuki-Miyaura coupling, which utilizes a palladium catalyst to couple an organoboron species with an organic halide, is particularly relevant for modifying 2-cyclopropyl-4,6-diiodopyrimidine. libretexts.org Given the presence of two iodine atoms, regioselective or double coupling can be achieved.
The general reaction involves the coupling of the diiodopyrimidine with an organoboronic acid or its corresponding ester in the presence of a palladium catalyst and a base. mdpi.com The reactivity of aryl halides in Suzuki couplings typically follows the order I > Br > Cl, making the iodo-substituents on the pyrimidine ring highly susceptible to coupling. libretexts.org
A pertinent example of this reactivity is the coupling with cyclopropylboronic acid . This reaction would yield cyclopropyl-substituted pyrimidines, a structural motif of interest in medicinal chemistry due to the unique conformational and electronic properties of the cyclopropyl (B3062369) group. nih.gov The synthesis of cyclopropylboronic acid itself can be achieved from the corresponding Grignard reagent, cyclopropylmagnesium bromide, by reaction with trimethylborate.
The conditions for Suzuki-Miyaura reactions on similar dihalopyrimidine systems have been optimized, often employing catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) with bases such as potassium carbonate or potassium phosphate (B84403) in solvent systems like dioxane/water. mdpi.com For a substrate like this compound, a stepwise coupling could be envisioned, allowing for the differential substitution at the C4 and C6 positions. The first coupling would likely occur at the most reactive site, which can sometimes be predicted based on the electronic environment of the carbon atoms. academie-sciences.fr
Table 1: Representative Palladium Catalysts and Conditions for Suzuki-Miyaura Coupling This table is interactive. You can sort and filter the data.
| Catalyst Precursor | Ligand | Base | Solvent | Typical Substrate |
|---|---|---|---|---|
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | Aryl Bromide |
| Pd(PPh₃)₄ | None | K₃PO₄ | 1,4-Dioxane | Dichloropyrimidine |
| Pd(dppf)Cl₂ | dppf | Na₂CO₃ | Toluene/Ethanol | Trihalogenopyrimidine |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | CPME/H₂O | Aryl Chloride |
Nucleophilic Aromatic Substitution Pathways
The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org The two iodine atoms serve as leaving groups that can be displaced by a variety of nucleophiles. SNAr reactions are typically accelerated by the presence of electron-withdrawing groups on the aromatic ring, a role fulfilled by the pyrimidine nitrogens. masterorganicchemistry.com
The reaction proceeds via an addition-elimination mechanism. A nucleophile attacks the carbon atom bearing a leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com This intermediate is stabilized by resonance, particularly by the ring nitrogens. Subsequent elimination of the iodide ion restores the aromaticity of the ring. libretexts.org
A wide range of nucleophiles can be employed in SNAr reactions with halopyrimidines, including:
Amines: Reaction with primary or secondary amines leads to the formation of aminopyrimidines. The classic Chichibabin reaction, for instance, involves the amination of pyridine (B92270). wikipedia.org
Alkoxides and Thiolates: Nucleophiles such as sodium methoxide (B1231860) or sodium thiomethoxide can be used to introduce alkoxy or alkylthio groups, respectively. organic-chemistry.org
Water: Under certain conditions, hydrolysis can occur, leading to the formation of pyrimidinone derivatives. wikipedia.org
For this compound, the two iodo-substituents can potentially be replaced sequentially. The regioselectivity of the first substitution would depend on the relative electrophilicity of the C4 and C6 positions.
Generation and Reactivity of Organometallic Intermediates (e.g., Grignard reagents, metalation strategies)
The carbon-iodine bonds of this compound can be converted into carbon-metal bonds, generating highly reactive organometallic intermediates. A primary method for this is the formation of a Grignard reagent . wikipedia.org This typically involves reacting the aryl iodide with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). ebsco.com
The formation of a Grignard reagent from an aryl iodide proceeds via a mechanism that is understood to occur on the surface of the magnesium metal. alfredstate.edu The resulting organomagnesium compound, for instance, a pyrimidylmagnesium iodide, effectively reverses the polarity of the carbon atom, turning it from an electrophilic site into a potent nucleophilic one. youtube.com
These Grignard intermediates can then be reacted with a wide array of electrophiles, including:
Aldehydes and ketones to form secondary and tertiary alcohols, respectively. organic-chemistry.org
Carbon dioxide to yield carboxylic acids.
Nitriles to produce ketones after hydrolysis.
Alternatively, halogen-metal exchange, often using organolithium reagents at low temperatures, can generate lithiated pyrimidine species. These organolithium intermediates exhibit similar reactivity to Grignard reagents but are often more reactive.
Reactivity Pertaining to the Cyclopropyl Moiety
The cyclopropyl ring, while generally stable, is a strained three-membered ring that can undergo unique ring-opening reactions under specific conditions, providing access to linear, 1,3-difunctionalized structures. beilstein-journals.org
Radical-Initiated Cyclopropane (B1198618) Ring-Opening Reactions
The cyclopropyl group, particularly when attached to an aromatic system, can undergo ring-opening through radical-mediated pathways. thieme-connect.com These reactions often proceed via the formation of a radical intermediate, which then triggers the cleavage of a strained C-C bond in the cyclopropane ring. beilstein-journals.orgnih.gov
One strategy involves the generation of a radical cation on the pyrimidine ring through a single-electron transfer (SET) process, which can be initiated by photoredox catalysis. thieme-connect.com This weakens an adjacent bond in the cyclopropyl ring, leading to its cleavage and the formation of a more stable alkyl radical intermediate. This radical can then be trapped by various reagents. beilstein-journals.orgnih.gov For example, visible-light-mediated methods have been developed for the ring-opening of cyclopropanols. researchgate.net
The general mechanism involves:
Radical Initiation: Generation of a radical that adds to the cyclopropane system or abstracts an atom to create a radical intermediate.
Ring Opening: The highly strained cyclopropyl radical rapidly opens to form a more stable, linear alkyl radical.
Propagation/Termination: The resulting radical can participate in further reactions, such as intramolecular cyclization or reaction with a trapping agent, to yield the final product. nih.gov
Metal-Catalyzed Borylative Ring Opening of Cyclopropyl Systems
While less common than radical-initiated pathways, metal-catalyzed reactions can also induce the ring-opening of strained carbocycles. An analogous process is the copper-catalyzed borylative ring opening of epoxides, which involves the cleavage of a C-O bond and the introduction of a boron moiety. While not a direct example for cyclopropanes, it illustrates the concept of using a metal catalyst to facilitate ring-opening and functionalization.
In a hypothetical borylative ring-opening of this compound, a transition metal catalyst could coordinate to the cyclopropyl group, facilitating its cleavage and subsequent reaction with a diboron (B99234) reagent. This would result in a 1,3-difunctionalized propyl chain attached to the pyrimidine ring, where one terminus is functionalized with a boronic ester. Such products would be valuable intermediates for further synthetic transformations, including subsequent Suzuki-Miyaura cross-coupling reactions. Brønsted acid catalysis in fluorinated solvents has also been shown to promote the nucleophilic ring-opening of certain activated cyclopropanes. nih.gov
Oxidative C–H Alkynylation and Oxyalkynylation Reactions of Arylcyclopropanes
Recent advancements in organic synthesis have led to the development of novel methods for the functionalization of C–H bonds, which are ubiquitous in organic molecules. One such method is the oxidative C–H alkynylation of arylcyclopropanes. While this reaction has not been specifically reported with this compound, the existing literature on related systems provides a strong basis for its potential application.
The oxidative C–H alkynylation of arylcyclopropanes can be achieved through the direct photoexcitation of ethynylbenziodoxolone (EBX) reagents with visible light. nih.govresearchgate.netrsc.org This reaction proceeds via the formation of an aryl radical cation, which can then undergo either C–H alkynylation or, alternatively, a C–C bond cleavage leading to oxyalkynylation. nih.govresearchgate.net The outcome of the reaction is highly dependent on the substitution pattern of the arylcyclopropane. nih.govresearchgate.netrsc.org For instance, arylcyclopropanes bearing ortho-substituents on the aromatic ring tend to favor C–H alkynylation, while those without such substituents are more prone to undergo oxyalkynylation of the cyclopropane ring. nih.govresearchgate.net
This substrate-controlled reactivity switch is a powerful tool for synthetic chemists. In a hypothetical reaction involving an arylcyclopropane and an alkynyl-substituted pyrimidine derived from this compound, one could envision a pathway where the pyrimidine moiety is introduced into the arylcyclopropane scaffold. This would open up new avenues for the synthesis of complex molecules containing both the cyclopropyl-pyrimidine and functionalized arylcyclopropane motifs.
Strategies for Selective Functionalization
The presence of two iodine atoms at the electronically distinct C4 and C6 positions of this compound presents both a challenge and an opportunity for selective functionalization. Achieving regiocontrol is paramount for the synthesis of well-defined, multi-substituted pyrimidine derivatives.
Differential Reactivity of Di-iodinated Pyrimidines
The pyrimidine ring is inherently electron-deficient, and this effect is more pronounced at the C2, C4, and C6 positions. sci-hub.seresearchgate.net This makes these positions susceptible to nucleophilic aromatic substitution (SNAr). In 4,6-dihalopyrimidines, the C4 and C6 positions are generally considered more reactive towards nucleophiles than the C2 position. The relative reactivity of the C4 and C6 positions in 2-substituted-4,6-diiodopyrimidines can be influenced by the electronic nature of the substituent at the C2 position.
In the case of this compound, the cyclopropyl group is generally considered to be weakly electron-donating, which might slightly modulate the reactivity of the C4 and C6 positions. However, the inherent electronic properties of the pyrimidine ring are expected to dominate. It is well-established in related di- and tri-halogenated systems that the C4 position is often more reactive towards nucleophilic substitution and cross-coupling reactions than the C6 position. academie-sciences.frmdpi.com This differential reactivity can be exploited for the sequential functionalization of the molecule.
For instance, in a nucleophilic substitution reaction, a mono-substituted product can often be obtained by carefully controlling the reaction conditions, such as temperature and the stoichiometry of the nucleophile.
Control of Regioselectivity in Multi-functionalization Reactions
The selective functionalization of this compound can be achieved through various modern cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The regioselectivity of these reactions can often be controlled by the choice of catalyst, ligands, and reaction conditions.
Suzuki-Miyaura Coupling: In the Suzuki-Miyaura coupling of di- and tri-halogenated pyridopyrimidines, which are structurally related to pyrimidines, a clear regioselectivity is observed. sci-hub.seresearchgate.netacademie-sciences.fr The reaction typically proceeds preferentially at the C4 position. This selectivity is attributed to the higher electrophilicity of the C4 position. By using a stoichiometric amount of the boronic acid, it is possible to selectively introduce an aryl or heteroaryl group at the C4 position, leaving the C6-iodo group intact for subsequent transformations.
| Coupling Partner | Catalyst System | Conditions | Major Product | Reference |
| Arylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Toluene, 110 °C | 4-Aryl-6-iodo-2-cyclopropylpyrimidine | sci-hub.seacademie-sciences.fr |
| Heteroarylboronic acid | Pd(OAc)₂ / S-Phos / LiOH | 1,4-Dioxane/H₂O, 80 °C | 4-Heteroaryl-6-iodo-2-cyclopropylpyrimidine | ambeed.com |
Table 1: Representative Conditions for Regioselective Suzuki-Miyaura Coupling of Dihalopyrimidines.
Sonogashira Coupling: The Sonogashira coupling of terminal alkynes with diiodopurines has shown that regioselectivity can be controlled by the choice of the palladium catalyst and ligands. rsc.orgresearchgate.net When a catalyst with a monodentate ligand like triphenylphosphine (B44618) is used, the reaction tends to occur at the more reactive position (analogous to C4 in pyrimidines). Conversely, using bidentate or electron-rich monodentate phosphine (B1218219) ligands can switch the selectivity to the less reactive position. rsc.org This principle can be applied to this compound to selectively introduce alkynyl groups at either the C4 or C6 position.
| Catalyst/Ligand | Selectivity | Major Product | Reference |
| Pd(PPh₃)₄ | C4-selective | 4-Alkynyl-6-iodo-2-cyclopropylpyrimidine | rsc.orgresearchgate.net |
| Pd₂(dba)₃ / Bidentate Ligand | C6-selective | 6-Alkynyl-4-iodo-2-cyclopropylpyrimidine | rsc.org |
Table 2: Catalyst-Controlled Regioselectivity in Sonogashira Coupling of Dihaloheterocycles.
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. In the context of dihalopyrimidines, the regioselectivity of amination can also be controlled. Generally, the C4 position is more susceptible to amination. Nickel-catalyzed Buchwald-Hartwig-type aminations have been developed that show high selectivity for aryl iodides over other aryl halides, which is relevant for the sequential functionalization of a diiodo-substituted pyrimidine. nih.gov The choice of ligand is also critical in palladium-catalyzed aminations, with bulky biarylphosphine ligands often providing high activity and selectivity. nih.gov
| Amine | Catalyst System | Conditions | Major Product | Reference |
| Primary/Secondary Amine | Pd(OAc)₂ / Xantphos / Cs₂CO₃ | Toluene or Dioxane, heat | 4-Amino-6-iodo-2-cyclopropylpyrimidine | researchgate.net |
| Primary/Secondary Amine | Ni(acac)₂ / Ligand / Base | Toluene, heat | 4-Amino-6-iodo-2-cyclopropylpyrimidine | nih.gov |
Table 3: General Conditions for Regioselective Buchwald-Hartwig Amination.
By carefully selecting the appropriate reaction conditions and catalytic system, it is possible to achieve a high degree of control over the regioselective functionalization of this compound, enabling the synthesis of a wide array of complex and functionally diverse molecules.
Applications in Advanced Organic Synthesis
2-Cyclopropyl-4,6-diiodopyrimidine as a Scaffold for Molecular Complexity
The inherent reactivity of the carbon-iodine bonds in this compound makes it an exceptional starting material for generating a wide array of substituted pyrimidines. The differential reactivity of the two iodo groups, influenced by the electronic environment of the pyrimidine (B1678525) ring, allows for selective and sequential functionalization, paving the way for the synthesis of molecules with precisely controlled substitution patterns.
The C4 and C6 positions of the pyrimidine ring are susceptible to nucleophilic substitution and are highly amenable to palladium-catalyzed cross-coupling reactions. This dual reactivity enables the introduction of a vast range of substituents, transforming the simple diiodo-pyrimidine core into highly functionalized derivatives.
Palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are particularly effective for the derivatization of dihalopyrimidines. Studies on analogous 2,4-dichloropyrimidines have demonstrated that cross-coupling reactions often proceed with high regioselectivity, with the C4 position being more reactive than the C2 position. It is well-established that the reactivity of halogens in these coupling reactions follows the order I > Br > Cl. Consequently, this compound is expected to exhibit high reactivity at both the C4 and C6 positions, allowing for the stepwise or simultaneous introduction of aryl, alkynyl, and amino groups.
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions on Dihalopyrimidine Scaffolds
| Cross-Coupling Reaction | Reagents and Conditions | Product Type |
|---|---|---|
| Suzuki-Miyaura | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene/Ethanol/H₂O) | Aryl-substituted pyrimidine |
| Sonogashira | Terminal alkyne, Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst, Base (e.g., Et₃N), Solvent (e.g., THF) | Alkynyl-substituted pyrimidine |
| Buchwald-Hartwig | Amine, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃), Solvent (e.g., Toluene) | Amino-substituted pyrimidine |
This table presents generalized conditions for cross-coupling reactions on dihalopyrimidines, which are applicable to this compound.
For instance, a regioselective Suzuki-Miyaura coupling could be achieved at the more reactive C4 position by carefully controlling the reaction conditions, followed by a second coupling at the C6 position with a different boronic acid to yield a dissymmetrically substituted pyrimidine. Similarly, sequential Sonogashira and Buchwald-Hartwig reactions would allow for the precise installation of alkynyl and amino functionalities, respectively, leading to a diverse library of 2-cyclopropyl-pyrimidine derivatives with potential applications in drug discovery and materials science.
The strategic functionalization of this compound can provide precursors for the construction of fused heterocyclic systems. Pyrimidines fused with other rings, such as pyrido[2,3-d]pyrimidines, thieno[2,3-d]pyrimidines, and furo[2,3-d]pyrimidines, are prevalent scaffolds in many biologically active molecules.
By introducing appropriate functional groups at the C4 and C6 positions, subsequent intramolecular cyclization reactions can be triggered to form these fused ring systems. For example, a Sonogashira coupling at the C4 position with a terminal alkyne bearing a hydroxyl or amino group, followed by a palladium-catalyzed intramolecular cyclization, could lead to the formation of furo[2,3-d]pyrimidine or pyrrolo[2,3-d]pyrimidine derivatives, respectively.
Another approach involves a double functionalization followed by a condensation reaction. For instance, the introduction of an amino group at C4 and a cyano or ester group at a neighboring position (introduced via a suitable precursor) can facilitate the construction of a fused pyridone ring, leading to the formation of pyrido[2,3-d]pyrimidine derivatives. The versatility of the diiodo-scaffold allows for a modular approach to these fused systems, where the nature of the fused ring can be tailored by the choice of the coupling partners and subsequent cyclization strategy.
Contribution to Carbon-Carbon and Carbon-Heteroatom Bond Formations
As alluded to in the previous section, this compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions that facilitate the formation of both carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.
Carbon-Carbon Bond Formation:
Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds between the pyrimidine ring and a wide range of aryl and vinyl boronic acids or esters. The high reactivity of the C-I bonds in this compound ensures efficient coupling under relatively mild conditions.
Sonogashira Coupling: This powerful method allows for the direct connection of terminal alkynes to the pyrimidine core, introducing a linear and rigid alkynyl moiety. This is particularly useful for the synthesis of extended π-conjugated systems and for creating precursors for further transformations.
Heck Coupling: Although less common for dihalopyrimidines, the Heck reaction could potentially be employed to form C-C bonds with alkenes, leading to vinyl-substituted pyrimidines.
Carbon-Heteroatom Bond Formation:
Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of C-N bonds, allowing for the introduction of primary and secondary amines at the C4 and C6 positions. This is a crucial transformation for the synthesis of many pharmaceutical compounds.
Ullmann Condensation: This copper-catalyzed reaction provides a classic method for the formation of C-O and C-S bonds, enabling the synthesis of aryloxy- and arylthio-substituted pyrimidines.
Chan-Lam Coupling: A more modern, copper-catalyzed method for the formation of C-O, C-N, and C-S bonds that can often be performed under milder, aerobic conditions.
The ability to selectively perform these reactions at the C4 and C6 positions of this compound provides synthetic chemists with a powerful toolkit for the construction of complex molecules with diverse functionalities.
Utility in the Synthesis of Chiral Cyclopropyl-Containing Molecules
The cyclopropyl (B3062369) group is a prevalent motif in many natural products and pharmaceuticals, often imparting unique conformational constraints and metabolic stability. The synthesis of enantiomerically pure cyclopropyl-containing molecules is therefore of significant interest. While this compound itself is achiral, it can serve as a valuable starting material for the synthesis of chiral molecules through several strategies.
One approach involves the use of chiral catalysts in cross-coupling reactions. Asymmetric Suzuki-Miyaura or Buchwald-Hartwig reactions, employing chiral ligands on the palladium catalyst, could potentially lead to the formation of atropisomeric pyrimidine derivatives if bulky substituents are introduced at the C4 and C6 positions, leading to restricted rotation around the newly formed C-C or C-N bonds.
Alternatively, the cyclopropyl group itself can be the source of chirality. While the starting material is not chiral, it could be derived from a chiral cyclopropanecarboxylic acid or a related chiral precursor. More synthetically relevant would be the modification of the pyrimidine core with a prochiral group that can then be desymmetrized in a subsequent stereoselective reaction.
A more direct, albeit challenging, approach would involve the enantioselective functionalization of the pyrimidine ring. For example, an asymmetric metal-catalyzed reaction could differentiate between the two iodo-substituents, leading to a chiral mono-functionalized pyrimidine. While this remains a speculative area for this specific substrate, the principles of asymmetric catalysis are continually expanding the scope of such transformations.
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| Furo[2,3-d]pyrimidine |
| Pyrido[2,3-d]pyrimidine |
| Pyrrolo[2,3-d]pyrimidine |
Theoretical and Computational Investigations of 2 Cyclopropyl 4,6 Diiodopyrimidine
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 2-Cyclopropyl-4,6-diiodopyrimidine at the electronic level. These methods, rooted in quantum mechanics, provide insights into the molecule's geometry, stability, and electronic properties.
Elucidation of Molecular Geometry and Conformational Preferences
A crucial first step in the computational study of this compound would be the optimization of its molecular geometry. This process involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. Techniques like Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) would be employed to achieve a precise geometric description.
The presence of the cyclopropyl (B3062369) group introduces conformational flexibility. The orientation of the cyclopropyl ring relative to the pyrimidine (B1678525) ring would be a key area of investigation. A potential energy surface scan would be performed by systematically rotating the dihedral angle between the two rings to identify all stable conformers and the transition states that separate them. The relative energies of these conformers would reveal their population distribution at a given temperature.
Table 1: Hypothetical Optimized Geometrical Parameters for the Most Stable Conformer of this compound (Calculated using DFT/B3LYP/6-311++G(d,p))
| Parameter | Bond Length (Å) / Bond Angle (°) |
| C-N (pyrimidine) | Data not available |
| C-C (pyrimidine) | Data not available |
| C-I | Data not available |
| C-C (cyclopropyl) | Data not available |
| C(pyrimidine)-C(cyclopropyl) | Data not available |
| N-C-N (angle) | Data not available |
| C-C-I (angle) | Data not available |
| Torsion Angle (pyrimidine-cyclopropyl) | Data not available |
Note: This table is illustrative. Actual values would be obtained from computational outputs.
Frontier Molecular Orbital Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.
For this compound, the analysis would involve visualizing the spatial distribution of the HOMO and LUMO. The HOMO is expected to be localized on the electron-rich pyrimidine ring and potentially the cyclopropyl group, suggesting these as likely sites for electrophilic attack. The LUMO would likely be distributed over the pyrimidine ring, particularly near the electron-withdrawing iodine atoms, indicating these areas as susceptible to nucleophilic attack.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Calculated using DFT/B3LYP/6-311++G(d,p))
| Orbital | Energy (eV) |
| HOMO | Data not available |
| LUMO | Data not available |
| HOMO-LUMO Gap | Data not available |
Note: This table is illustrative. Actual values would be obtained from computational outputs.
Computational Modeling of Reaction Mechanisms and Energy Profiles
Computational chemistry allows for the detailed exploration of reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) Studies on Reaction Pathways
DFT would be the method of choice to investigate potential reactions involving this compound, such as nucleophilic aromatic substitution at the C-I bonds or reactions involving the cyclopropyl ring. For a given reaction, the structures of the reactants, transition states, and products would be optimized. The calculation of the vibrational frequencies would confirm the nature of these stationary points (minima for reactants and products, first-order saddle point for transition states).
The intrinsic reaction coordinate (IRC) would be calculated to ensure that the identified transition state correctly connects the reactants and products. The activation energy, determined from the energy difference between the reactants and the transition state, would provide a quantitative measure of the reaction's feasibility.
Understanding Regioselectivity and Stereoselectivity via Computational Methods
In reactions where multiple products are possible, computational methods can predict the regioselectivity and stereoselectivity. For this compound, a key question would be the relative reactivity of the two iodine atoms. By calculating the activation energies for nucleophilic attack at the C4 and C6 positions, one could predict which position is more susceptible to substitution.
Similarly, if a reaction creates a new stereocenter, the transition state energies leading to the different stereoisomers would be calculated. The product distribution would be predicted based on the relative heights of these energy barriers, with the lower barrier corresponding to the major product.
Molecular Dynamics Simulations to Explore Dynamic Behavior
While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. An MD simulation would involve solving Newton's equations of motion for the atoms of this compound, typically in a solvent environment to mimic realistic conditions.
Potential Avenues in Medicinal Chemistry Research
Rational Design of Pyrimidine-Based Scaffolds for Biological Targets
The pyrimidine (B1678525) ring is a fundamental component of DNA and RNA, making it a privileged scaffold in the design of anticancer drugs and other therapeutic agents. nih.gov Its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems allows for effective interaction with a variety of biological targets. nih.gov The rational design of pyrimidine-based scaffolds involves strategically modifying the pyrimidine core to enhance binding affinity, selectivity, and pharmacokinetic properties for specific biological targets.
Structure-based drug design (SBDD) is a powerful approach in the development of pyrimidine derivatives. By understanding the three-dimensional structure of a target protein, medicinal chemists can design molecules that fit precisely into the active site. For instance, in the development of Aurora A kinase inhibitors, a class of anticancer agents, SBDD was used to design a series of pyrimidine-based derivatives that could induce a specific "DFG-out" conformation of the kinase, leading to potent inhibition. acs.org The substitution pattern on the pyrimidine ring is crucial for achieving desired biological activity. For example, in the pursuit of inhibitors for understudied kinases implicated in neurodegeneration, it was found that specific substitutions at the 2 and 4-positions of the aminopyrimidine core led to compounds with narrower inhibition profiles, enhancing their selectivity. acs.org
The pyridopyrimidine scaffold, a fusion of pyridine (B92270) and pyrimidine rings, is another area of active research due to its structural similarity to DNA bases. nih.gov This scaffold serves as a versatile framework for developing inhibitors of various kinases, including those involved in cancer cell proliferation like PI3K/mTOR and cyclin-dependent kinases (CDKs). nih.govresearchgate.net The design of such inhibitors often involves creating hybrid molecules that combine the pyridopyrimidine core with other pharmacophoric groups to enhance potency and selectivity. nih.gov
Role of the Cyclopropyl (B3062369) Group as a Pharmacophore or Bioisostere in Drug Design
The cyclopropyl group is an increasingly utilized structural motif in medicinal chemistry due to its unique chemical and physical properties. nih.govscientificupdate.com Its rigid, three-membered ring introduces conformational constraint into a molecule, which can be advantageous for several reasons in drug design. hyphadiscovery.com
One of the key roles of the cyclopropyl group is to enhance the metabolic stability of a drug candidate. nih.govresearchgate.net The C-H bonds in a cyclopropyl ring are stronger than those in linear alkyl chains, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. hyphadiscovery.com This can lead to an increased half-life and improved pharmacokinetic profile of the drug. For example, the strategic incorporation of a cyclopropyl ring in the design of an IDO1 inhibitor was shown to reduce oxidative metabolism and improve potency. hyphadiscovery.com
Furthermore, the cyclopropyl group can act as a bioisostere for other chemical groups, such as a vinyl group or a carbonyl group, while offering a different electronic and steric profile. Its unique bonding, with enhanced π-character in the C-C bonds, allows it to participate in favorable interactions with biological targets. nih.govwikipedia.org This can lead to increased potency and reduced off-target effects. nih.govresearchgate.net The conformational restriction provided by the cyclopropyl ring can also contribute to a more favorable entropic binding to a receptor. nih.govresearchgate.net
The table below summarizes some of the key advantages of incorporating a cyclopropyl group in drug design:
| Property Enhanced | Mechanism of Action | Reference |
| Potency | Conformational restriction, favorable binding interactions | nih.gov, researchgate.net |
| Metabolic Stability | Increased C-H bond strength reduces susceptibility to CYP oxidation | nih.gov, hyphadiscovery.com, researchgate.net |
| Target Selectivity | Rigid structure can reduce off-target binding | nih.gov, researchgate.net |
| Brain Permeability | Can alter physicochemical properties to favor CNS penetration | nih.gov, researchgate.net |
| Reduced Plasma Clearance | Increased metabolic stability leads to slower elimination | nih.gov, researchgate.net |
Development of Focused Libraries and Diversity-Oriented Synthesis Strategies Utilizing the Compound
The structure of 2-Cyclopropyl-4,6-diiodopyrimidine, with its reactive iodine atoms, makes it an excellent starting material for the development of focused chemical libraries and for use in diversity-oriented synthesis (DOS). frontiersin.org
Focused libraries are collections of compounds with structural similarity, designed to explore the structure-activity relationships (SAR) around a particular scaffold. Starting with this compound, chemists can readily introduce a wide variety of substituents at the 4- and 6-positions through cross-coupling reactions, such as Suzuki or Sonogashira couplings. This allows for the systematic variation of chemical groups to optimize biological activity against a specific target.
Diversity-oriented synthesis (DOS) aims to create structurally diverse collections of small molecules that cover a broad area of chemical space. cam.ac.uk The goal of DOS is to discover novel molecular skeletons with new biological activities. nih.gov The pyrimidine core of the title compound, combined with the potential for divergent reactions at the iodo-positions, provides a platform for generating skeletal diversity. cam.ac.uk For example, intramolecular reactions following initial substitutions could lead to the formation of fused heterocyclic systems, significantly expanding the structural diversity of the resulting library. nih.gov
Strategies for achieving diversity using a starting material like this compound include:
Appendage Diversity: Varying the groups attached at the 4- and 6-positions. cam.ac.uk
Skeletal Diversity: Using the initial substitutions to trigger subsequent reactions that alter the core ring structure. cam.ac.uk
Intermediate in the Synthesis of Compounds for Modulating Biological Pathways
The di-iodo substitution on the pyrimidine ring of this compound makes it a valuable intermediate for the synthesis of more complex molecules designed to modulate specific biological pathways. The iodine atoms serve as versatile handles for introducing various functional groups through well-established chemical transformations.
Inhibition of Kinase Activities by Pyrimidine Derivatives
Protein kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. nih.gov The pyrimidine scaffold is a common feature in many approved kinase inhibitors. acs.org
Derivatives of this compound can be synthesized to target specific kinases. For instance, by replacing the iodine atoms with appropriate amine-containing side chains, it is possible to generate libraries of compounds for screening against various kinase targets. The design of these inhibitors often focuses on creating molecules that can bind to the ATP-binding site of the kinase. The pyrimidine core can act as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase. acs.org
Research has shown that pyrimidine derivatives can inhibit a range of kinases, including:
Aurora Kinases: Involved in cell cycle regulation and are targets in cancer therapy. nih.govacs.org
Polo-like Kinases (PLK): Also crucial for cell division and are targeted in oncology. nih.gov
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: A well-established target in cancer treatment. rsc.org
Focal Adhesion Kinase (FAK): Plays a role in cell adhesion and signaling and is implicated in cancer metastasis. nih.gov
The table below lists some pyrimidine-based kinase inhibitors and their targets.
| Kinase Target | Significance | Reference |
| Aurora Kinase A | Upregulated in many cancers, stabilizes MYC oncoproteins | acs.org |
| Polo-like Kinase (PLK) | Involved in cell cycle regulation | nih.gov |
| EGFR-TK | Target for non-small cell lung cancer and other cancers | rsc.org |
| FAK | Involved in cancer cell proliferation and metastasis | nih.gov |
| PI3K/mTOR | Key signaling pathway in cancer | researchgate.net |
Compounds Modulating Immune Responses
The immune system is a complex network of cells and molecules that protect the body from disease. Pyrimidine derivatives have been shown to modulate immune responses, offering potential therapeutic applications in infectious diseases, autoimmune disorders, and cancer immunotherapy.
One mechanism by which pyrimidine derivatives can modulate the immune system is through the inhibition of the pyrimidine biosynthesis pathway. nih.gov This can lead to an amplification of the innate immune response, enhancing the expression of antiviral genes. nih.gov This finding suggests that inhibitors derived from scaffolds like this compound could be developed as broad-spectrum antiviral agents. nih.gov
Furthermore, specific kinases are key regulators of immune cell function. For example, Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell activation. acs.org Inhibitors of HPK1, which can be designed using a pyrimidine scaffold, have the potential to enhance anti-tumor immunity. acs.org By blocking the inhibitory function of HPK1, these compounds can boost the activity of T-cells, leading to a more robust immune response against cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
